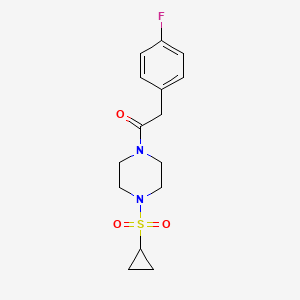

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a chemical compound that has gained attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of piperazine and has been found to exhibit unique biochemical and physiological effects.

Applications De Recherche Scientifique

Electrochemical Synthesis

Electrochemical methods have been developed for synthesizing phenylpiperazine derivatives, demonstrating a reagent-less, environmentally friendly approach with high atom economy. This method can potentially be applied to synthesize derivatives of the mentioned compound, highlighting the importance of electrochemical synthesis in developing novel compounds with potential pharmacological activities (Nematollahi & Amani, 2011).

Metabolic Pathways

Research into the metabolic pathways of related compounds, such as prasugrel's metabolites, has shed light on the enzymatic processes involved, specifically the role of cytochrome P450 enzymes. This understanding can inform the design of molecules for improved metabolic stability or for targeting specific metabolic enzymes (Rehmel et al., 2006).

Photostability and Degradation

Studies on the photochemistry of related fluoroquinolone antibiotics have provided insights into the photostability and potential degradation pathways under various conditions, such as the influence of sulfite or phosphate on the course of photodegradation. These findings are crucial for understanding the environmental fate and stability of related compounds (Mella et al., 2001).

Synthesis of Derivatives

The development of novel synthetic strategies for creating mono and di-substituted derivatives offers avenues for generating compounds with potentially enhanced biological activities. This includes the electrochemical synthesis of hydroquinone and benzoquinone derivatives, which may serve as foundational methods for the synthesis of related compounds (Nematollahi et al., 2014).

Enzymatic Metabolism

Research into the oxidative metabolism of novel antidepressants highlights the involvement of various cytochrome P450 enzymes. Understanding these metabolic pathways is essential for designing molecules with specific pharmacokinetic properties, which could be applied to derivatives of the subject compound (Hvenegaard et al., 2012).

Mécanisme D'action

Target of Action

The primary target of 1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is the Poly ADP Ribose Polymerase (PARP) enzyme . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death .

Mode of Action

This compound acts as a PARP inhibitor . It binds to the catalytic domain of PARP1, inhibiting its activity . This prevents PARP from repairing DNA damage in cancer cells, leading to cell death .

Biochemical Pathways

The inhibition of PARP leads to an accumulation of DNA single-strand breaks . These breaks are converted into double-strand breaks during DNA replication. When these double-strand breaks are repaired by error-prone pathways, it can lead to genomic instability and cell death, particularly in cancer cells that already have defects in DNA repair pathways .

Result of Action

The result of the action of this compound is the induction of cell death in cancer cells . By inhibiting PARP, this compound prevents the repair of DNA damage, leading to genomic instability and ultimately cell death .

Propriétés

IUPAC Name |

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2O3S/c16-13-3-1-12(2-4-13)11-15(19)17-7-9-18(10-8-17)22(20,21)14-5-6-14/h1-4,14H,5-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBHONYGLUBOFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)

![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)